Napsagatran

Thrombin Inhibition Enzyme Kinetics Anticoagulant Potency

Napsagatran (also known as Ro 46-6240) is a small-molecule, synthetic direct thrombin inhibitor that acts non-covalently to block both clot-bound and free thrombin, thereby exerting potent anticoagulant effects. It is classified as a peptidomimetic compound and was developed for parenteral administration in clinical settings.

Molecular Formula C26H36N6O7S
Molecular Weight 576.7 g/mol
CAS No. 159668-20-9
Cat. No. B1676955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapsagatran
CAS159668-20-9
SynonymsN-(N4-(((S)-1-amidino-3-piperidinyl)methyl)-N2-(2-naphthalenesulfonyl)-L-asparaginyl)-N-cyclopropylglycine
napsagatran
Ro 46-6240
Ro-46-6240
Molecular FormulaC26H36N6O7S
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O
InChIInChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1
InChIKeyTYAMPCPJIDBUQW-ZLLYMXMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Napsagatran (CAS 159668-20-9) Procurement: A Potent, Selective Thrombin Inhibitor for Advanced Coagulation Research


Napsagatran (also known as Ro 46-6240) is a small-molecule, synthetic direct thrombin inhibitor that acts non-covalently to block both clot-bound and free thrombin, thereby exerting potent anticoagulant effects [1]. It is classified as a peptidomimetic compound and was developed for parenteral administration in clinical settings . Key research applications for procurement include in vitro and in vivo studies of coagulation, thrombosis models, and pharmacokinetic/pharmacodynamic investigations [2].

Why Napsagatran Cannot Be Readily Substituted by Other Direct Thrombin Inhibitors in Research


Direct thrombin inhibitors (DTIs) represent a chemically and pharmacologically diverse class. While compounds like argatroban, melagatran, and dabigatran share the same molecular target (thrombin), their distinct chemical structures, binding kinetics, and pharmacokinetic properties preclude simple interchangeability . Napsagatran, specifically, exhibits a unique combination of non-covalent binding, a defined inhibitory constant (Ki), and a species-dependent pharmacokinetic profile involving active transport mechanisms that differ markedly from other DTIs [1]. Consequently, substituting Napsagatran with a generic 'thrombin inhibitor' without considering these quantifiable differentiators can lead to irreproducible results, invalidate cross-study comparisons, and confound pharmacokinetic/pharmacodynamic modeling.

Napsagatran (CAS 159668-20-9): Quantitative Evidence of Differentiation vs. Comparators


Potency of Thrombin Inhibition: Ki Value Comparison for Napsagatran

Napsagatran demonstrates potent inhibition of human thrombin with a reported Ki value of 0.004 μM (4 nM) [1]. This value places its potency within the range of other clinically evaluated direct thrombin inhibitors, such as argatroban (Ki ~0.04 μM) and melagatran (Ki ~0.002 μM) [2]. This quantitative Ki value is essential for calculating exact inhibitor concentrations required in experimental assays and for comparing potency across different DTIs.

Thrombin Inhibition Enzyme Kinetics Anticoagulant Potency

In Vivo Efficacy: Antithrombotic Effect in a Canine Coronary Thrombosis Model

In a canine model of coronary artery thrombosis, napsagatran (10 μg/kg/min) significantly decreased intracoronary thrombus formation compared to saline control, whereas a therapeutic dose of heparin (40 U/kg/h) did not achieve this same level of reduction [1]. Furthermore, at this dose, napsagatran prolonged aPTT by 1.4-fold, while high-dose heparin (70 U/kg/h) prolonged aPTT by over 6-fold (p<0.01), despite both achieving a similar 2.5-fold prolongation of activated clotting time (ACT) [1]. This demonstrates a distinct efficacy and safety profile in this model.

Thrombosis Model Antithrombotic Efficacy In Vivo Pharmacology

Clinical Pharmacodynamics: Differential Inhibition of Thrombin Activity vs. Generation in DVT Patients

In a clinical trial of patients with proximal deep-vein thrombosis (ADVENT trial), a 9 mg/h infusion of napsagatran resulted in a significantly greater reduction in thrombin-antithrombin III complexes (TAT, a marker of thrombin activity) compared to APTT-adjusted unfractionated heparin (UFH) [1]. Conversely, UFH was more effective at reducing prothrombin fragment 1+2 (F1+2, a marker of thrombin generation) than napsagatran [1]. This shows a clear, quantifiable divergence in the pharmacodynamic effects of a direct thrombin inhibitor versus an indirect inhibitor.

Clinical Pharmacodynamics Thrombin Generation Deep Vein Thrombosis

Pharmacokinetic Species Differences: Active Transport-Driven Clearance and Distribution

The pharmacokinetics of napsagatran are characterized by pronounced interspecies differences due to active transport processes, distinguishing it from DTIs primarily cleared by passive mechanisms [1]. In humans, the observed mean clearance (CL) is 459 mL/min and volume of distribution at steady state (Vd(ss)) is 24 L/kg [1]. Standard allometric scaling from animal data over-predicted these human values, with CL over-predicted by 3-fold, non-renal clearance (CL(nr)) by 7-fold, and Vd(ss) by 2-fold [1]. This highlights the critical need for species-specific PK data when designing studies with napsagatran.

Pharmacokinetics Species Scaling Drug Disposition

Optimal Research and Industrial Use Cases for Napsagatran (CAS 159668-20-9)


In Vivo Models of Arterial Thrombosis Requiring Efficacy Independent of Marked aPTT Prolongation

Researchers using canine or similar large-animal models of coronary or arterial thrombosis can utilize napsagatran to achieve significant antithrombotic effects without the excessive aPTT prolongation seen with heparin. As demonstrated by Roux et al., napsagatran (10 μg/kg/min) reduced thrombus formation while causing only a 1.4-fold aPTT increase, whereas an equally effective antithrombotic dose of heparin caused a >6-fold increase [1]. This makes napsagatran a superior tool for studying antithrombotic mechanisms that are less dependent on systemic coagulopathy.

Investigating the Divergent Effects of Direct vs. Indirect Thrombin Inhibition on Coagulation Markers

Napsagatran is an ideal probe for studies designed to differentiate between the inhibition of pre-formed thrombin (activity) and the de novo generation of thrombin. The ADVENT trial data show that in DVT patients, napsagatran (9 mg/h) is more potent than heparin at reducing TAT (thrombin activity), while heparin is more potent at reducing F1+2 (thrombin generation) [1]. This provides a clear, quantitative rationale for selecting napsagatran over indirect inhibitors like heparin when the research question specifically targets the direct blockade of circulating or clot-bound thrombin.

Pharmacokinetic Studies Focused on Active Transport and Interspecies Variability

For pharmacologists and DMPK scientists, napsagatran serves as a valuable model compound for studying active transport mechanisms in drug disposition. Its clearance is actively excreted into bile and urine, leading to pronounced species differences that confound standard allometric scaling [1]. Researchers interested in transporter-mediated drug-drug interactions or the development of in vitro-to-in vivo extrapolation (IVIVE) models for biliary excretion can employ napsagatran as a benchmark, leveraging the established human PK parameters (CL=459 mL/min, Vd(ss)=24 L/kg) for validation [1].

In Vitro Thrombin Inhibition Assays Requiring a Defined Potency Benchmark

In biochemical or cell-based assays where precise control of thrombin inhibition is required, napsagatran's well-characterized Ki of 4 nM provides a reliable benchmark [1]. It can be used to calibrate assay sensitivity, compare the potency of novel inhibitors, or create dose-response curves for downstream effectors of the coagulation cascade. Its non-covalent, reversible binding mode makes it suitable for washout experiments to study the recovery of thrombin activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Napsagatran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.